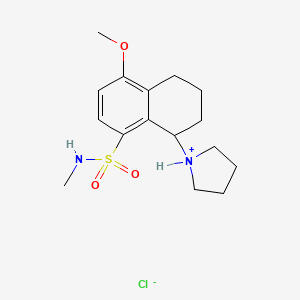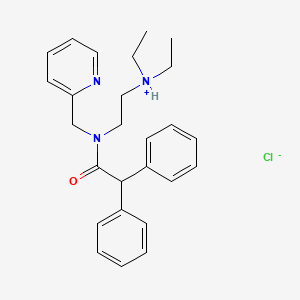
Aluminum hydride oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum hydride oxide is a compound that has garnered significant interest due to its unique properties and potential applications. It is a covalently bonded trihydride with a high gravimetric and volumetric hydrogen capacity. This compound decomposes to aluminum and hydrogen rapidly at relatively low temperatures, indicating good hydrogen desorption kinetics at ambient temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum hydride oxide can be synthesized through various methods. One common method involves the reaction of aluminum with hydrogen at extremely high hydrogen pressure . Another method includes the reaction of silicon tetrachloride or silicon trichloride with lithium aluminum hydride in ether or toluene, yielding hexagonal crystalline aluminum hydride with low chlorine content and increased thermal stability .
Industrial Production Methods
In industrial settings, this compound is often produced using high-pressure hydrogenation techniques. The process typically involves the use of high-pressure reactors to facilitate the reaction between aluminum and hydrogen, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum hydride oxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form aluminum oxide and water.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with various halides to form different aluminum compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, silicon tetrachloride, silicon trichloride, and lithium aluminum hydride. The reactions typically occur under high-pressure conditions or in the presence of organic solvents like ether and toluene .
Major Products Formed
The major products formed from these reactions include aluminum oxide, hydrogen, and various aluminum halides .
Wissenschaftliche Forschungsanwendungen
Aluminum hydride oxide has a wide range of scientific research applications:
Hydrogen Storage: Due to its high hydrogen capacity, it is considered a promising material for hydrogen storage.
Fuel Cells: It is used in fuel cells as a hydrogen source due to its rapid hydrogen release at low temperatures.
Rocket Fuel Additive: Its high energy density makes it an excellent additive for rocket fuels.
Reducing Agent: It is used as a reducing agent in various chemical reactions.
Wirkmechanismus
The mechanism of action of aluminum hydride oxide involves its decomposition to release hydrogen. This process occurs through dehydrogenation, where the compound breaks down into aluminum and hydrogen. The released hydrogen can then participate in various chemical reactions or be used as a fuel source .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to aluminum hydride oxide include:
Lithium Hydride: Known for its high hydrogen storage capacity.
Magnesium Hydride: Another compound with significant hydrogen storage potential.
Titanium Hydride: Used in various industrial applications due to its stability and hydrogen release properties.
Ammonia Borane: A compound with high hydrogen content and potential for hydrogen storage.
Uniqueness
This compound stands out due to its rapid hydrogen release at low temperatures and its high gravimetric and volumetric hydrogen capacity. These properties make it particularly suitable for applications in hydrogen storage and fuel cells, where efficient hydrogen release is crucial .
Eigenschaften
CAS-Nummer |
91571-48-1 |
|---|---|
Molekularformel |
AlHO |
Molekulargewicht |
43.989 g/mol |
IUPAC-Name |
oxoalumane |
InChI |
InChI=1S/Al.O.H |
InChI-Schlüssel |
AQEZCDJYCYMVIB-UHFFFAOYSA-N |
Kanonische SMILES |
O=[AlH] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)










